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molecular formula C13H10IN3O2S B1397172 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine CAS No. 906092-45-3

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1397172
M. Wt: 399.21 g/mol
InChI Key: KLDSFRZUPGWQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741912B2

Procedure details

[5 g. 16.2 mmol] of 4-Chloro-7-(toluene-4-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine was added in small portions, to 100 mL of cold stirring 47% stabilized hydriodic acid at 0° C. and stirred for one hour cold; the temperature was then allowed to warm to ambient temperature and stirred an additional 5 hrs. The reaction mixture was diluted with water and the solid was isolated via suction filtration, the solid being washed with additional water. The crude solid was dissolved in dichloromethane and washed twice with saturated sodium hydrogen carbonate solution, brined, dried (Na2SO4) and the solvent was removed under reduced pressure and triturated with a 2:1 mixture of hexanes/MTBE to yield 5.7 g of a white material (88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:4]=2[N:5]=[CH:6][N:7]=1.[IH:21]>O>[I:21][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of cold stirring 47%
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
stirred for one hour cold
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred an additional 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solid was isolated via suction filtration
WASH
Type
WASH
Details
the solid being washed with additional water
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in dichloromethane
WASH
Type
WASH
Details
washed twice with saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated with a 2:1 mixture of hexanes/MTBE

Outcomes

Product
Name
Type
product
Smiles
IC=1C2=C(N=CN1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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